9-keto Fluprostenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

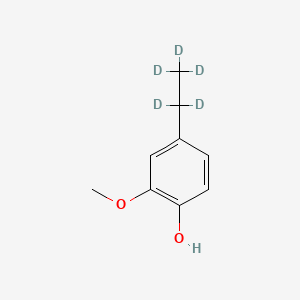

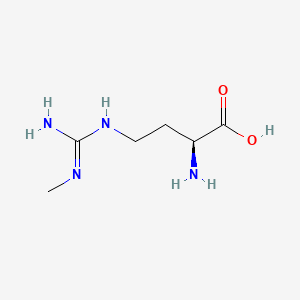

9-keto Fluprostenol is an analog of prostaglandin E2 (PGE2) with structural modifications intended to give it a prolonged half-life and greater potency . Fluprostenol is a well-studied, potent analog of PGF2α and acts primarily through the FP receptor .

Synthesis Analysis

The synthesis of 9-keto Fluprostenol and other prostaglandins has been achieved from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

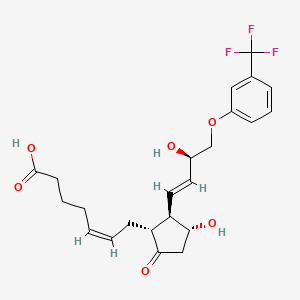

The molecular formula of 9-keto Fluprostenol is C23H27F3O6 . It has an average mass of 456.452 Da and a mono-isotopic mass of 456.175964 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9-keto Fluprostenol include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-keto Fluprostenol include a density of 1.2±0.1 g/cm3, a boiling point of 583.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 126.1±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 401.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Prostaglandin Synthesis

9-keto Fluprostenol is used in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are used in the treatment of a variety of conditions, including glaucoma, erectile dysfunction, and labor induction .

Ophthalmology

9-keto Fluprostenol is an analog of prostaglandin E2 (PGE2) with structural modifications intended to give it a prolonged half-life and greater potency . This makes it potentially useful in the field of ophthalmology .

Neuroscience

Due to its structural similarity to PGE2, 9-keto Fluprostenol may have applications in neuroscience . Prostaglandins play a role in a variety of neurological processes, including inflammation, pain perception, and fever production .

Lipid Biochemistry

9-keto Fluprostenol is a lipid molecule, and as such, it may be used in research related to lipid biochemistry . This could include studies on lipid metabolism, the role of lipids in disease, and the development of lipid-based pharmaceuticals .

Cyclooxygenase Pathway

The cyclooxygenase pathway is a key metabolic pathway involved in the production of prostaglandins. Given that 9-keto Fluprostenol is an analog of PGE2, it may be used in research studying this pathway .

Safety And Hazards

Direcciones Futuras

The oxidized metabolite of travoprost, 15-keto fluprostenol, has been found to be effective in decreasing intraocular pressure and maintaining this reduction over 5 days of treatment . This suggests that 9-keto Fluprostenol could potentially be developed as a good candidate for once-a-day treatment for patients with normal tension glaucoma .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXHYUXIKWXSR-AAHOZRAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-keto Fluprostenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.